molecular formula C6H11N3O B143824 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 52883-26-8

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B143824
CAS No.: 52883-26-8
M. Wt: 141.17 g/mol
InChI Key: UEUMMYRZUZKMRI-UHFFFAOYSA-N
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Description

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by ethyl substituents at positions 4 and 5 of the heterocyclic ring. Triazolones are a versatile class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural tunability and stability. This compound, specifically referenced in as part of a hydrochloride salt (CAS: 52942-37-7), is synthesized via alkylation or coupling reactions involving a piperazine linkage. Its diethyl substituents may enhance lipophilicity, influencing solubility and biological interactions compared to analogs with smaller or electron-withdrawing groups.

Properties

IUPAC Name

3,4-diethyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUMMYRZUZKMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)N1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200921
Record name 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52883-26-8
Record name 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Preparation Methods

Hydrazine-Carbamate Cyclization

A foundational method involves reacting hydrazine derivatives with carbamates or iminocarbonates. For example, hydrazino-formic acid phenyl ester reacts with O,N,2-trimethyliminocarbonate at elevated temperatures (80–120°C) in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) to form triazolinones. Adapting this protocol, substituting methyl groups with ethyl precursors (e.g., O,N-diethyliminocarbonate ) enables the introduction of ethyl substituents at positions 4 and 5.

Reaction Scheme:

Hydrazino-formic acid ester+O,N-diethyliminocarbonateΔ,solvent4,5-Diethyl-triazolinone+Byproducts\text{Hydrazino-formic acid ester} + \text{O,N-diethyliminocarbonate} \xrightarrow{\Delta, \text{solvent}} \text{4,5-Diethyl-triazolinone} + \text{Byproducts}

Key parameters include stoichiometric control (1:1 molar ratio) and reflux conditions (24–48 hours) to maximize yield.

Alkylation of Preformed Triazolinone Intermediates

Sequential Ethylation via Nucleophilic Substitution

Triazolinones with a single ethyl group can undergo further alkylation. For instance, 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one reacts with ethyl iodide in the presence of potassium carbonate (K2_2CO3_3) in acetone at 60°C. This method is adaptable for diethyl substitution by repeating the alkylation step with excess ethyl halide.

Optimization Considerations:

  • Solvent: Polar solvents (e.g., DMF, acetone) enhance nucleophilicity.

  • Base: K2_2CO3_3 or NaH facilitates deprotonation of the triazolinone NH group.

  • Temperature: 60–80°C ensures complete reaction without decomposition.

Multi-Step Synthesis from Ureas and Thioureas

Thiosemicarbazide Intermediate Route

A robust approach involves synthesizing thiosemicarbazide from hydrazine hydrate and carbon disulfide (CS2_2), followed by cyclization and alkylation:

  • Thiosemicarbazide Formation:

Hydrazine hydrate+CS2Thiosemicarbazide\text{Hydrazine hydrate} + \text{CS}_2 \rightarrow \text{Thiosemicarbazide}

  • Cyclization with Ethylamine:
    Reacting thiosemicarbazide with ethylamine under acidic conditions (HCl, 100°C) yields the triazolinone core.

  • Diethyl Functionalization:
    Ethylation via diethyl sulfate or ethyl bromide in basic media introduces the second ethyl group.

Yield Data:

StepYield (%)Purity (HPLC)
Thiosemicarbazide8592
Cyclization7889
Diethylation6595

Metal-Catalyzed Cross-Coupling Reactions

Palladium-Mediated Ethyl Group Transfer

Recent advances employ palladium catalysts to introduce ethyl groups via Suzuki-Miyaura coupling. For example, 5-bromo-2,4-dihydro-3H-1,2,4-triazol-3-one reacts with triethylborane in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 in THF/water (3:1) at 80°C.

Advantages:

  • High regioselectivity for ethyl substitution.

  • Compatibility with sensitive functional groups.

Limitations:

  • Requires anhydrous conditions and inert atmosphere.

  • Catalyst cost and purification challenges.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling hydrazine hydrate and diethyl carbonate in a 1:2 ratio generates 4,5-diethyl-triazolinone via solid-state cyclocondensation. This method achieves 90% conversion in 2 hours, eliminating solvent waste.

Conditions:

  • Milling frequency: 30 Hz

  • Temperature: Ambient

  • Catalyst: None required

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing promising results in inhibiting their growth .

Antifungal Effects

The compound also demonstrates antifungal properties, making it a candidate for developing new antifungal agents to combat resistant strains of fungi . Studies have shown that triazole derivatives can effectively inhibit fungal growth through various mechanisms.

Anticancer Potential

Recent investigations into triazole derivatives have highlighted their potential in anticancer therapies. The compound's ability to interact with specific molecular targets may disrupt cancer cell proliferation. In vitro studies have indicated that certain triazole derivatives can inhibit the growth of cancer cell lines such as HeLa and MCF-7 .

Agricultural Applications

In agriculture, triazole compounds are widely recognized for their role as fungicides and herbicides. The unique structure of 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one allows for selective control of fungal pathogens affecting crops while minimizing toxicity to mammals . This application is crucial in sustainable farming practices aimed at reducing chemical pesticide use.

Case Studies

Study Focus Findings
Sameliuk et al. (2021)Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; suggested potential for clinical applications in treating infections .
Gümrükçüoğlu et al. (2023)Antifungal ActivityReported promising antifungal effects against resistant strains; emphasized the need for further development in antifungal therapies .
Research on Triazole Derivatives (2020)Anticancer ActivityIdentified significant inhibition of cancer cell growth; proposed mechanisms involving enzyme inhibition .

Mechanism of Action

The mechanism of action of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to antimicrobial or antifungal effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications.

Comparison with Similar Compounds

Structural Comparison

The core 1,2,4-triazol-3-one scaffold is shared among analogs, but substituents critically dictate properties and activities. Key comparisons include:

Compound Name Substituents (Positions 4 & 5) Key Features Reference
4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one Ethyl, Ethyl High lipophilicity; potential pharmaceutical applications (e.g., receptor ligands)
TNMTO (Trinitromethyl-triazolone) Trinitromethyl High-density oxidizer; explosive applications
DTNTO (2,4-dihydro-2,4,5-trinitro-triazol-3-one) Nitro groups Explosive properties; high detonation velocity (8.79 km/s)
4-[2-(1H-Indol-3-yl)ethyl]-5-phenyl-... Indol-3-yl ethyl, Phenyl Moderate antimicrobial activity against E. coli and K. pneumoniae
LY518674 (PPARα agonist) Triazolone core with aryl/alkyl chains Selective PPARα activation; therapeutic potential for dyslipidemia

Key Observations :

  • Electron-donating groups (e.g., ethyl) increase lipophilicity and may enhance membrane permeability, whereas electron-withdrawing groups (e.g., nitro) improve oxidative or explosive properties.
  • Bulky substituents (e.g., indol-3-yl ethyl) can sterically hinder interactions, affecting biological activity .

Physicochemical Properties

While specific data for the diethyl derivative are scarce, trends from analogs suggest:

  • Melting Points : Ethyl-substituted compounds (e.g., 9b in , m.p. 214–216°C) generally have lower melting points than nitro derivatives (e.g., DTNTO decomposes at 264°C) due to reduced crystallinity .
  • Solubility : Ethyl groups enhance lipophilicity, reducing aqueous solubility compared to polar analogs (e.g., TNMTO).
  • Stability : Nitro-substituted triazolones (e.g., DTNTO) exhibit thermal instability (TGA weight loss: 61% at 194–264°C), whereas alkyl-substituted derivatives are more stable .

Biological Activity

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is an organic compound belonging to the 1,2,4-triazole class. Its unique structure, characterized by a triazole ring and ethyl substitutions at the 4 and 5 positions, contributes to its biological activity. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential anticancer activities.

  • Molecular Formula : C₆H₁₁N₃O
  • Molecular Weight : 141.174 g/mol
  • CAS Number : 52883-26-8
  • LogP : 0.432

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may inhibit enzyme activity by binding to active sites, disrupting normal cellular functions. Additionally, it can form stable complexes with metal ions, enhancing its efficacy in various applications .

Antimicrobial Activity

Recent studies have shown that derivatives of triazoles exhibit significant antimicrobial properties. For instance, research evaluated the effectiveness of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound demonstrated promising antimicrobial activity. The presence of ethyl groups is believed to enhance lipophilicity and membrane penetration .

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory potential of triazole derivatives on peripheral blood mononuclear cells (PBMCs). Compounds derived from triazoles showed a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with structural similarities to this compound exhibited a decrease in TNF-α levels by approximately 44–60% in stimulated cultures .

Anticancer Potential

Some studies have explored the anticancer properties of triazole derivatives. For example, derivatives were tested for their antiproliferative effects on various cancer cell lines. The results indicated that certain triazole compounds could inhibit cell proliferation effectively. The structure–activity relationship (SAR) analysis suggested that specific substituents on the triazole ring significantly influence biological activity .

Case Studies

StudyFindingsReference
Evaluation of Biological ActivityCompounds showed low toxicity (94.71–96.72% viability) and significant inhibition of TNF-α production
Antimicrobial Activity AssessmentTriazole derivatives displayed effective antimicrobial properties against multiple bacterial strains
Anticancer Activity EvaluationCertain derivatives inhibited cancer cell proliferation; SAR indicated importance of substituents

Q & A

Q. What are the established synthetic routes for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

The synthesis of triazolone derivatives typically involves multi-step procedures. For example, analogous compounds like 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) are synthesized via a two-step process: (1) formation of the triazolone core (e.g., via semicarbazide and formic acid condensation) and (2) subsequent functionalization (e.g., nitration) . For 4,5-diethyl derivatives, alkylation or nucleophilic substitution reactions may introduce ethyl groups at positions 4 and 4. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield and purity .

Q. How can the structure of this compound be characterized experimentally?

Key methods include:

  • FT-IR spectroscopy : To confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and triazole ring vibrations .
  • Elemental analysis : To validate empirical formulas (e.g., C, H, N, S percentages) .
  • NMR spectroscopy : 1^1H and 13^13C NMR for ethyl group assignments and ring proton environments .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry and tautomeric forms .

Q. What are the thermal stability properties of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for assessing decomposition kinetics. For example, NTO decomposes at 250–300°C, with activation energies calculated via non-isothermal methods (e.g., Kissinger or Ozawa models) . Similar protocols can be adapted for 4,5-diethyl derivatives to determine safe handling and storage conditions.

Advanced Research Questions

Q. How does tautomerism influence the reactivity of this compound?

The 1,2,4-triazol-3-one core exhibits 1,3-proton tautomerism, which can alter electronic properties and biological activity. Density functional theory (DFT) studies (e.g., using B3LYP/6-311++G(d,p)) can model tautomeric equilibria and predict dominant forms under specific conditions . Experimental validation via NMR in polar vs. non-polar solvents may reveal solvent-dependent tautomer populations .

Q. What computational methods are suitable for studying its decomposition pathways?

DFT-based mechanistic studies (e.g., using Gaussian or ORCA software) can simulate bond dissociation energies and intermediate species during thermal or catalytic decomposition. For example, Fe13_{13}O13_{13} nanoparticle interactions with triazolones have been modeled to predict degradation products and energetics .

Q. How can its biological activity be optimized for pharmacological applications?

Structure-activity relationship (SAR) studies involve:

  • Functional group modifications : Introducing substituents (e.g., aryl, piperazine) to enhance antimicrobial or antiproliferative activity .
  • Mannich base/conazole hybridization : Combining the triazolone scaffold with bioactive moieties (e.g., indole, coumarin) to improve target binding .
  • In vitro assays : Testing against cancer cell lines (e.g., MDA-MB-468) or microbial strains to quantify IC50_{50}/MIC values .

Q. What analytical challenges arise in quantifying its environmental or metabolic residues?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace detection in biological or environmental matrices. For example, metabolites like BYH 18636-MMT (a triazolone derivative) are quantified using MRM transitions and validated against EPA tolerance standards .

Q. How do electron density functional methods apply to its correlation-energy studies?

The Colle-Salvetti formula, adapted into density-functional theory (DFT), calculates correlation energies for triazolone derivatives. This approach combines local kinetic-energy density and gradient expansions to predict electronic properties, validated via atomic/molecular benchmarks .

Q. Notes

  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on experimental protocols.
  • For synthetic optimization, cross-reference patent literature (e.g., EP 2022/074293) for novel functionalization strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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